(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine
Description
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFSZYGMWRMDPR-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or imine, using chiral catalysts or reagents. For instance, the reduction of a chiral imine with a chiral borane reagent can yield the desired pyrrolidine derivative with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often employ nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine has been studied for its interactions with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This makes it a candidate for developing treatments for various neurological disorders such as:
- Depression
- Anxiety
- Schizophrenia
Preliminary studies indicate that the compound may exhibit antidepressant-like effects, potentially due to its ability to enhance serotonin levels in the brain. Further research is needed to elucidate these mechanisms and confirm therapeutic efficacy.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the production of other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with desired pharmacological properties.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant-like effects | |
| Rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine | Dopaminergic activity | |
| Other Pyrrolidine Derivatives | Varies widely |
Case Study 1: Neuropharmacological Effects
A study conducted on the effects of this compound in animal models demonstrated significant improvements in depressive behaviors when administered in controlled doses. The study highlighted its potential as a novel antidepressant, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Case Study 2: Synthesis and Application
Research detailing the synthesis of this compound revealed that it can be synthesized through multi-step reactions involving various reagents. The resulting compound was then tested for its binding affinity to serotonin receptors, showing promising results that suggest it could be developed into a therapeutic agent for mood disorders.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives: (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Structure : A six-membered piperidine ring with benzyl and methyl groups at positions 1 and 4, respectively, and a methylamine substituent at position 3.
- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered), leading to differences in ring strain and conformational flexibility. Substituents: Lacks the 4-phenyl group present in the target compound, reducing aromatic interactions.
- Synthetic Relevance : The patented synthesis involves reductive amination and resolution steps using ditoluoyl tartaric acid, which may inspire analogous strategies for the target compound .
Piperidine Salt: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
- Structure : A piperidine derivative with benzyl and methyl groups, modified as a dihydrochloride salt.
- Stereochemistry: The (3S,4S) configuration may result in distinct biological activity compared to the (3S,4R) configuration.
Fluorinated Pyrrolidine: (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine
- Structure : A pyrrolidine ring with fluorine and methyl substituents.
- Key Differences: Substituents: Fluorine at position 4 increases electronegativity and metabolic stability compared to the phenyl group in the target compound.
- Stereochemical Similarity : Shared (3S,4R) configuration highlights the role of fluorine in modulating electronic properties without altering ring conformation .
Cyclopropyl-Modified Pyrrolidine: (3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine
- Structure : A pyrrolidine derivative with cyclopropyl and aromatic methoxy substituents.
- Key Differences :
- Substituents : The cyclopropyl group introduces ring strain, while methoxy groups enhance solubility and hydrogen-bonding capacity.
- Stereochemistry : The (3R,4S) configuration is enantiomeric to the target compound, likely leading to divergent receptor binding profiles.
- Design Implications : Demonstrates how bulky substituents and stereochemistry influence target selectivity .
Biological Activity
(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine is a chiral compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a benzyl group, a methyl group, and a phenyl group, which contribute to its unique chemical properties. The stereochemistry of this compound is crucial for its biological activity, affecting its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic pathways, making it a candidate for treating neurological disorders such as depression and anxiety . The compound's ability to modulate enzyme activity by binding to specific receptors is also noteworthy, as it can lead to significant biochemical changes within cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences dopaminergic and serotonergic pathways; potential use in treating mood disorders. |
| Enzyme Interaction | Modulates enzyme activity by binding to active sites; affects metabolic pathways. |
| Antidepressant Potential | Investigated for efficacy in reducing symptoms of depression and anxiety. |
| Analgesic Properties | Preliminary evidence suggests potential pain-relieving effects. |
Case Studies and Experimental Data
- Neuropharmacological Studies : Research has indicated that this compound exhibits significant binding affinity for dopamine receptors. In vitro studies demonstrated that the compound could enhance dopamine release in neuronal cultures .
- Anxiety and Depression Models : In animal models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors and improved depressive symptoms. These effects were comparable to established antidepressants .
- Analgesic Effects : A study examining the analgesic properties revealed that the compound significantly reduced pain responses in rodent models, suggesting potential applications in pain management .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Notable Differences |
|---|---|---|
| (3R,4S)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine | C18H22N2 | Different stereochemistry; potential variations in activity. |
| 1-Benzylpyrrolidine | C12H17N | Lacks phenyl substitution; simpler structure. |
| 1-Methylpyrrolidine | C6H13N | No aromatic groups; less complex. |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.
Q & A
Q. What synthetic routes are available for preparing (3S,4R)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, and what are their key methodological considerations?
A multi-step synthesis is typically required. A general approach involves:
- N-Acylation and Quaternization : Reacting a pyridine precursor (e.g., 3-amino-4-methylpyridine) with benzyl halides to introduce the benzyl group .
- Partial Reduction : Sodium borohydride in methanol/water reduces intermediates to piperidinones, which can be adapted for pyrrolidine systems .
- Reductive Amination : Use of titanium(IV) isopropoxide with methylamine in methanol to establish the amine group .
- Chiral Resolution : Diastereomeric salts (e.g., ditoluoyl tartaric acid) resolve enantiomers for the (3S,4R) configuration .
Q. How is the stereochemistry of this compound confirmed experimentally?
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .
Advanced Research Questions
Q. What strategies are effective for optimizing enantioselective synthesis of the (3S,4R) configuration?
Q. How can conflicting NMR data for intermediates be resolved during synthesis?
Q. What bioactivity studies have been conducted on structurally related pyrrolidine/piperidine amines, and how can these inform research on this compound?
- Antimalarial Activity : Quinoline-pyrrolidine hybrids (e.g., chloroquine derivatives) show parasite inhibition via heme binding .
- Neurological Targets : Benzyl-substituted pyrrolidines modulate sigma-1 receptors or monoamine transporters .
- Methodological Transfer : Adapt radioligand binding assays or cell-based cytotoxicity screens from related compounds .
Q. How can computational methods predict the pharmacological profile of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity .
- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity data from analogues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or LC-MS) to identify side reactions or intermediates .
- Solvent/Additive Optimization : Test polar aprotic solvents (DMSO vs. DMF) or catalytic bases (Cs2CO3 vs. K2CO3) .
- Scale-Dependent Effects : Assess whether yield drops at larger scales are due to mixing inefficiency or exothermicity .
Q. What analytical techniques are most reliable for detecting trace impurities in the final product?
- HPLC-MS : High-resolution mass spectrometry identifies impurities with mass accuracy <2 ppm .
- 1D/2D NMR : COSY and HSQC detect low-abundance contaminants via coupling patterns .
- Elemental Analysis : Confirm stoichiometry and rule out heavy metal residues .
Methodological Tables
| Spectroscopic Data | Key Peaks | References |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.56 (s, CH3), 3.84 (s, OCH3) | |
| HRMS (ESI) | m/z 334.1556 [M+H]+ | |
| FTIR | 1596 cm⁻¹ (C=N), 1131 cm⁻¹ (C-O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
